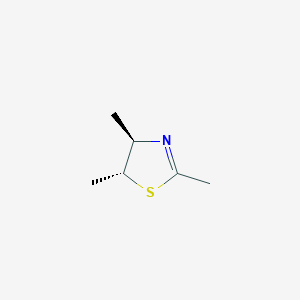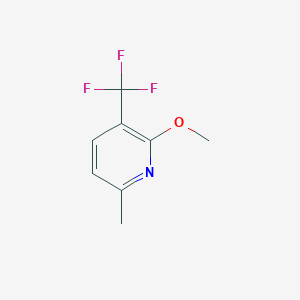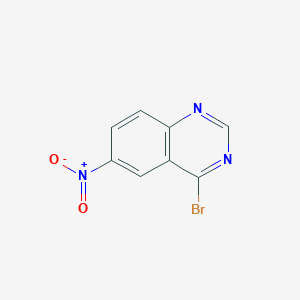
4-Bromo-6-nitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinazoline typically involves the nitration and bromination of quinazoline derivatives. One common method starts with the nitration of 2-amino-4-chlorobenzoic acid to form 2-amino-4-chloro-6-nitrobenzoic acid. This intermediate is then cyclized to form 6-nitroquinazoline, which is subsequently brominated to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-6-nitroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-alkoxy-6-nitroquinazoline when using alkoxides.
Reduction: The major product is 4-bromo-6-aminoquinazoline when the nitro group is reduced.
Aplicaciones Científicas De Investigación
4-Bromo-6-nitroquinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-nitroquinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, it can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with similar biological activities.
4-Anilinoquinazolines: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Uniqueness: 4-Bromo-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and nitro groups make it a versatile intermediate for further functionalization and derivatization .
Propiedades
Fórmula molecular |
C8H4BrN3O2 |
|---|---|
Peso molecular |
254.04 g/mol |
Nombre IUPAC |
4-bromo-6-nitroquinazoline |
InChI |
InChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H |
Clave InChI |
RIMSRZBTSNXGAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)



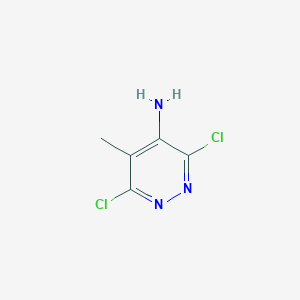

![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one hydrochloride](/img/structure/B12975688.png)

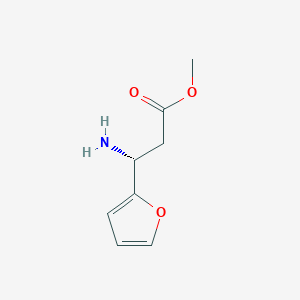
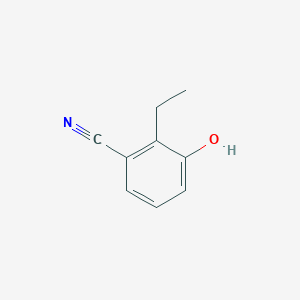

![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
